molecular formula C26H24N4O3 B2880761 N-(3-methoxyphenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251621-47-2

N-(3-methoxyphenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2880761
CAS RN: 1251621-47-2
M. Wt: 440.503
InChI Key: NAFCSMCLXHIEBE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, also known as compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole-based compounds and has been shown to possess a wide range of pharmacological properties.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on related compounds, such as the synthesis of nonpeptide angiotensin II receptor antagonists, reveals a focus on developing potent, orally active antihypertensives. These studies highlight the importance of specific functional groups and their positioning for biological activity, as seen in derivatives of N-(biphenylylmethyl)imidazoles, which differ significantly from N-(benzamidobenzyl)imidazoles in their antihypertensive effects (Carini et al., 1991).

Antimicrobial and Antioxidant Activities

  • The discovery and characterization of new compounds from natural sources, such as endophytic Streptomyces, illustrate the antimicrobial and antioxidant potentials of benzamide derivatives. These findings underscore the diverse biological activities that such compounds can exhibit, paving the way for their potential therapeutic applications (Yang et al., 2015).

Cytotoxicity Studies

  • Investigations into the cytotoxic effects of certain benzamide and imidazole derivatives against cancer cell lines demonstrate the potential of these compounds in cancer therapy. The synthesis and characterization of such compounds, followed by in vitro cytotoxicity assessments, contribute to the development of new anticancer agents (Hassan et al., 2014).

Electrochemical and Antioxidant Properties

  • Studies on the electrochemical oxidation of amino-substituted benzamides provide insights into their antioxidant activities. Understanding the oxidation mechanisms of these compounds is crucial for elucidating their free radical scavenging capabilities, which is relevant for developing effective antioxidants (Jovanović et al., 2020).

Chemical Synthesis Techniques

  • The development of synthetic methodologies, such as the 'one-pot' reductive cyclization for creating complex benzodiazepine derivatives, showcases the innovative approaches to chemical synthesis that can be applied to a wide range of compounds, including those with potential pharmacological uses (Bhaskar et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-18-5-3-6-20(13-18)25(31)28-21-11-9-19(10-12-21)15-30-16-24(27-17-30)26(32)29-22-7-4-8-23(14-22)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCSMCLXHIEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

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